Evidence 1: Lipophilicity Comparison - LogP and LogD
The 5-butyl substituent significantly increases the compound's lipophilicity compared to the unsubstituted or methyl-substituted analogs. This is a critical factor for membrane permeability in biological systems. 5-Butyl-2-chloromethylpyridine has a calculated LogP of 3.163, which is considerably higher than that of 2-chloromethylpyridine (LogP ~1.02) and 5-methyl-2-chloromethylpyridine (LogP ~1.54) [1][2]. This increase in lipophilicity is a direct result of the extended butyl chain and is essential for applications requiring improved cellular uptake or blood-brain barrier penetration.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.163 |
| Comparator Or Baseline | 2-Chloromethylpyridine (LogP ~1.02) and 5-Methyl-2-chloromethylpyridine (LogP ~1.54) |
| Quantified Difference | LogP increase of ~2.14 vs. 2-chloromethylpyridine; ~1.62 vs. 5-methyl-2-chloromethylpyridine |
| Conditions | Calculated using standard software (e.g., ACD/Labs, ChemAxon) under standard conditions. |
Why This Matters
Higher LogP is directly correlated with increased membrane permeability, a key consideration in drug discovery and development of bioactive small molecules.
- [1] Chemsrc. 39256-44-5_CAS号:39256-44-5. View Source
- [2] PubChem. 2-(Chloromethyl)pyridine (CID 75319). View Source
